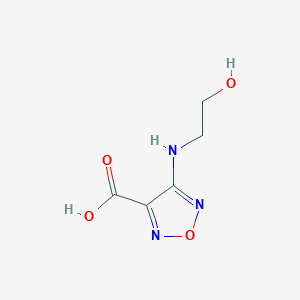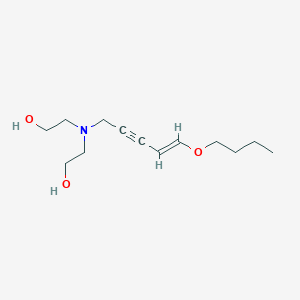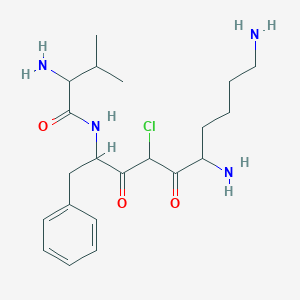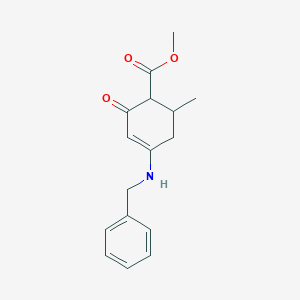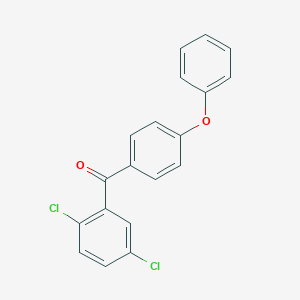
(5,5-Diacetyloxy-4,4-dichloropentyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5,5-Diacetyloxy-4,4-dichloropentyl) acetate, commonly known as DADP, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. DADP is a derivative of the well-known cannabinoid receptor agonist, CP 55,940, which has been shown to have potent effects on the central nervous system. DADP is structurally similar to CP 55,940, but with modifications that make it more stable and easier to synthesize.
作用机制
The mechanism of action of DADP is similar to that of other cannabinoid receptor agonists. DADP binds to CB1 and CB2 receptors, which are G protein-coupled receptors that are expressed throughout the body. Activation of these receptors leads to a variety of downstream effects, including the inhibition of neurotransmitter release, the modulation of ion channel activity, and the activation of intracellular signaling pathways. The precise mechanisms by which DADP produces its effects are still being studied, but it is thought to act primarily through the CB1 receptor.
Biochemical and Physiological Effects:
DADP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of pain sensation, and the regulation of appetite. DADP has also been shown to have anti-inflammatory and neuroprotective effects, making it a potentially useful compound for the treatment of a variety of conditions, including chronic pain, neurodegenerative diseases, and inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of DADP is its ease of synthesis and stability, which make it a useful tool for studying the structure-activity relationships of cannabinoid receptor agonists. DADP is also relatively selective for CB1 and CB2 receptors, making it a useful compound for studying the specific effects of these receptors. However, one limitation of DADP is that it is not as potent as other cannabinoid receptor agonists, which may limit its usefulness in certain applications.
未来方向
There are a number of potential future directions for the study of DADP and related compounds. One area of interest is the development of new cannabinoid receptor agonists with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the study of the endocannabinoid system and its role in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. Finally, there is growing interest in the use of cannabinoid receptor agonists as potential therapies for a variety of conditions, including chronic pain, neurodegenerative diseases, and inflammatory disorders.
合成方法
The synthesis of DADP involves a multi-step process that begins with the reaction of 4,4-dichloropent-1-ene with acetic anhydride to form 4,4-dichloro-5-acetyloxy-pent-1-ene. This compound is then reacted with acetic acid and acetic anhydride in the presence of a catalyst to produce DADP. The synthesis of DADP is relatively simple and can be carried out on a large scale, making it an attractive compound for scientific research applications.
科学研究应用
DADP has been used in a variety of scientific research applications, including studies of the endocannabinoid system and the effects of cannabinoid receptor agonists on the central nervous system. DADP has been shown to bind to both CB1 and CB2 receptors, which are involved in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function. DADP has also been used as a tool for studying the structure-activity relationships of cannabinoid receptor agonists and for developing new compounds with improved pharmacological properties.
属性
IUPAC Name |
(5,5-diacetyloxy-4,4-dichloropentyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2O6/c1-7(14)17-6-4-5-11(12,13)10(18-8(2)15)19-9(3)16/h10H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIFLOGGDCXBEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCC(C(OC(=O)C)OC(=O)C)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369247 |
Source


|
| Record name | (5,5-diacetyloxy-4,4-dichloropentyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
141942-61-2 |
Source


|
| Record name | (5,5-diacetyloxy-4,4-dichloropentyl) acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

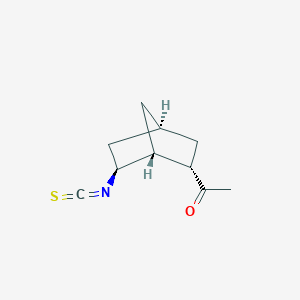
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)

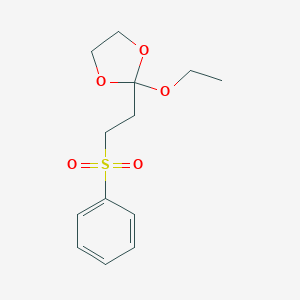
![4-[(2S)-1-Acetoxy-2-propanyl]benzoic acid](/img/structure/B115339.png)

